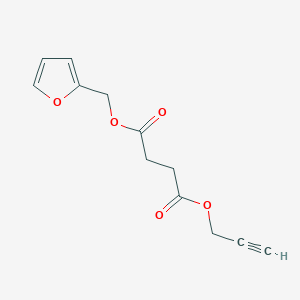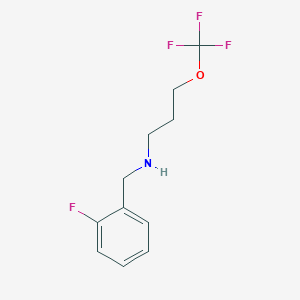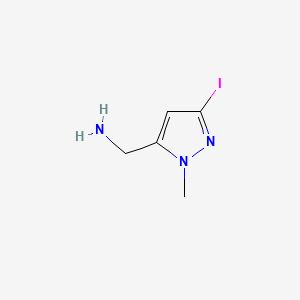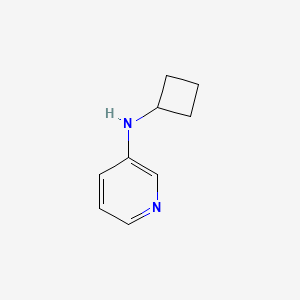
tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a naphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the naphthalen-2-yl group can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidine ring to form reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules.
- It can serve as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- The compound may have potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl (2R)-2-(phenyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
tert-Butyl (2R)-2-(benzyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a naphthalen-2-yl group.
Uniqueness:
- The presence of the naphthalen-2-yl group in tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-naphthalen-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20-12-6-9-17(20)16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3/t17-/m1/s1 |
InChI Key |
MOABNQPHUDXVDB-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)



![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)



